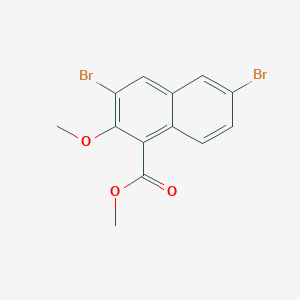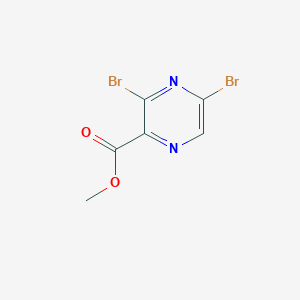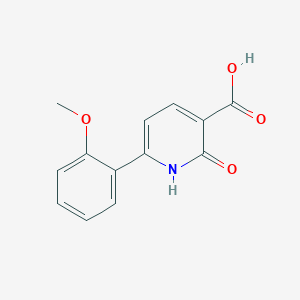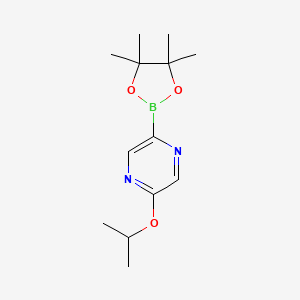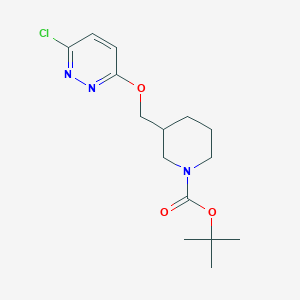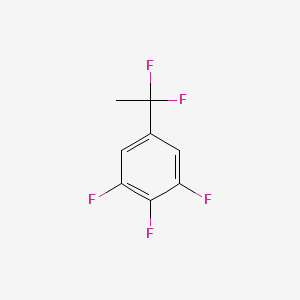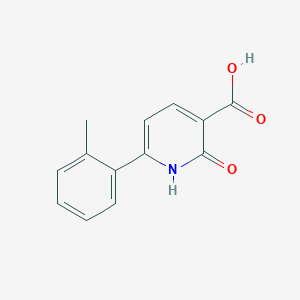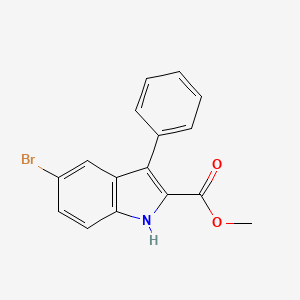
5-Bromo-3-fenil-1H-indol-2-carboxilato de metilo
Descripción general
Descripción
“Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Specific molecular structure details for “Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate” were not found in the searched resources.Physical And Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . The molecular formula of “Methyl 5-Bromo-1H-indole-2-carboxylate” is C10H8BrNO2, and its average mass is 254.080 Da .Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol, incluidos los similares al 5-Bromo-3-fenil-1H-indol-2-carboxilato de metilo, tienen propiedades antivirales . Por ejemplo, se prepararon y se investigaron in vitro los derivados de 4-alquilo-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida del indol para la actividad antiviral en una amplia gama de virus de ácido ribonucleico (ARN) y ácido desoxirribonucleico (ADN) .
Actividad antiinflamatoria
Se ha encontrado que los derivados del indol poseen propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por la inflamación.
Actividad anticancerígena
Los derivados del indol han mostrado potencial en el tratamiento del cáncer . Se ha encontrado que tienen propiedades anticancerígenas, lo que los convierte en un foco de interés en la investigación del cáncer .
Actividad anti-VIH
Se ha encontrado que los derivados del indol poseen propiedades anti-VIH . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos para el VIH.
Actividad antioxidante
Se ha encontrado que los derivados del indol poseen propiedades antioxidantes . Esto significa que podrían utilizarse potencialmente en el tratamiento de enfermedades causadas por el estrés oxidativo.
Actividad antimicrobiana
Se ha encontrado que los derivados del indol poseen propiedades antimicrobianas . Esto sugiere que podrían utilizarse en el desarrollo de nuevos agentes antimicrobianos.
Mecanismo De Acción
Target of Action
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate, as an indole derivative, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
The compound’s interaction with its targets leads to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mode of action can vary depending on the specific target and the biological context.
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, they have been reported to inhibit, regulate, and/or modulate kinases such as CHK1 and CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Result of Action
The molecular and cellular effects of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate’s action depend on its specific targets and the biological context. For example, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, it is soluble in organic solvents such as ethanol, toluene, and dichloromethane, but insoluble in water . It is relatively stable at room temperature but may decompose upon heating or contact with strong acids or bases .
Análisis Bioquímico
Biochemical Properties
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate, have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes . Additionally, this compound may interact with viral proteins, exhibiting antiviral properties . The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, leading to inhibition or modulation of their activity.
Cellular Effects
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . By inhibiting this pathway, Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate can reduce the expression of pro-inflammatory genes. Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and fluxes.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit COX-2 enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate can modulate gene expression by interacting with transcription factors or signaling molecules, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, prolonged exposure to Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate may result in adaptive cellular responses, such as changes in gene expression or enzyme activity, which can alter its effects.
Dosage Effects in Animal Models
The effects of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antiviral activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize this compound, leading to the formation of metabolites that are excreted through the liver and kidneys . Additionally, Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate may affect metabolic fluxes by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels.
Transport and Distribution
The transport and distribution of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate may accumulate in certain tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways.
Propiedades
IUPAC Name |
methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-20-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)18-15/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGIFOXNSWSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)
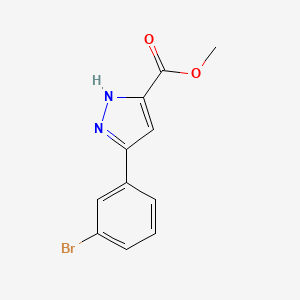

![N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine](/img/structure/B1451985.png)

